molecular formula C7H2BrF5 B1532585 3-Bromo-2,6-difluorobenzotrifluoride CAS No. 1263377-74-7

3-Bromo-2,6-difluorobenzotrifluoride

Cat. No.: B1532585
CAS No.: 1263377-74-7
M. Wt: 260.99 g/mol
InChI Key: SUHKWEINMZXPHI-UHFFFAOYSA-N
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Description

3-Bromo-2,6-difluorobenzotrifluoride is an organic compound with the molecular formula C7H2BrF5. It is a derivative of benzotrifluoride, where the benzene ring is substituted with bromine and fluorine atoms. This compound is known for its applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

The synthesis of 3-Bromo-2,6-difluorobenzotrifluoride typically involves the bromination and fluorination of benzotrifluoride derivatives. One common method includes the reaction of 2,6-difluorobenzotrifluoride with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective substitution of the bromine atom at the desired position .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes and the use of more efficient catalysts to improve yield and reduce production costs .

Chemical Reactions Analysis

3-Bromo-2,6-difluorobenzotrifluoride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common reagents and conditions used in these reactions include bases like sodium hydroxide, catalysts such as palladium on carbon, and solvents like dimethylformamide . The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

3-Bromo-2,6-difluorobenzotrifluoride has several scientific research applications:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

    Agrochemicals: The compound is also used in the development of agrochemicals, including herbicides and insecticides.

    Material Science: In material science, it is used in the synthesis of advanced materials such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 3-Bromo-2,6-difluorobenzotrifluoride depends on its specific application. In pharmaceuticals, it may act by interacting with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The presence of fluorine atoms can enhance the binding affinity and selectivity of the compound for its target .

In agrochemicals, the compound may inhibit specific enzymes or disrupt cellular processes in pests, leading to their elimination. The bromine and fluorine atoms contribute to the compound’s potency and environmental stability .

Comparison with Similar Compounds

3-Bromo-2,6-difluorobenzotrifluoride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

1-bromo-2,4-difluoro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF5/c8-3-1-2-4(9)5(6(3)10)7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHKWEINMZXPHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C(F)(F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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